4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one
Brand Name: Vulcanchem
CAS No.: 1893833-39-0
VCID: VC3116228
InChI: InChI=1S/C9H18N2O/c1-4-11-7-9(2,3)10-6-5-8(11)12/h10H,4-7H2,1-3H3
SMILES: CCN1CC(NCCC1=O)(C)C
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one

CAS No.: 1893833-39-0

VCID: VC3116228

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one - 1893833-39-0

Description

4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one is a chemical compound belonging to the diazepane class, which is a seven-membered ring structure containing two nitrogen atoms. This compound is specifically identified by its CAS number, 1893833-39-0. Despite its relatively recent identification, it has garnered interest due to its potential applications in synthetic and medicinal chemistry.

Synthesis and Chemical Context

The synthesis of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one typically involves reactions that form the diazepane ring structure. While specific synthesis methods for this compound are not widely documented, similar diazepane derivatives are often synthesized using techniques such as microwave-assisted reactions, which enhance efficiency and yield in organic synthesis .

Synthesis Techniques

  • Microwave-Assisted Synthesis: This method is commonly used for diazepane derivatives due to its efficiency and environmental benefits. It involves the use of microwave irradiation to accelerate chemical reactions, often in solvent-free conditions .

Potential Applications

  • Neuropharmacology: Diazepane compounds have been studied for their interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

  • Therapeutic Agents: The structural diversity of diazepanes allows for the design of compounds with targeted therapeutic effects, though more research is needed to explore these possibilities.

Structural Analysis

The structure of 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one features a seven-membered ring with two nitrogen atoms and a ketone group at the 5-position. The ethyl and dimethyl substituents contribute to its unique chemical properties.

Structural Features

  • Ring Conformation: Diazepane rings often adopt a chair conformation, which influences the orientation of substituents and affects the compound's chemical and biological behavior .

  • Substituent Effects: The presence of ethyl and dimethyl groups can modulate the compound's reactivity and interactions with biological targets.

Future Directions

  • Synthetic Optimization: Developing efficient synthesis methods to produce this compound in high yields.

  • Biological Evaluation: Conducting thorough biological assessments to uncover potential therapeutic applications.

References:
- 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one | CAS#:1893833-39-0...
- Rapid conversion of some 2,6-diarylpiperidin-4-ones into 2,7-diaryl- -diazepan-5-ones...
- 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one...

CAS No. 1893833-39-0
Product Name 4-Ethyl-2,2-dimethyl-1,4-diazepan-5-one
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name 4-ethyl-2,2-dimethyl-1,4-diazepan-5-one
Standard InChI InChI=1S/C9H18N2O/c1-4-11-7-9(2,3)10-6-5-8(11)12/h10H,4-7H2,1-3H3
Standard InChIKey JHBYWJKGCRNFQM-UHFFFAOYSA-N
SMILES CCN1CC(NCCC1=O)(C)C
Canonical SMILES CCN1CC(NCCC1=O)(C)C
PubChem Compound 117023637
Last Modified Aug 16 2023

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